Diiodomethane-13C,d2

Description

Significance of Isotopic Labeling in Advanced Chemical and Biochemical Research

Isotopic labeling is a powerful technique used to track the journey of an atom or a group of atoms through a reaction or a metabolic pathway. wikipedia.org By substituting an atom with its isotope—which has the same number of protons but a different number of neutrons—scientists can 'mark' a molecule. studysmarter.co.uk Since the chemical properties are nearly identical, the labeled molecule behaves just like its unlabeled counterpart in a biological or chemical system. pressbooks.pub However, the difference in mass and certain nuclear properties allows it to be detected and distinguished by sophisticated analytical methods. wikipedia.org

The most common stable isotopes used in this technique are deuterium (B1214612) (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). synmr.in Their presence in a molecule can be detected primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). pressbooks.pub In NMR, the labeled nuclei often have different magnetic properties (gyromagnetic ratios) than the more common isotopes, which alters the spectrum in a predictable way. wikipedia.org In mass spectrometry, the increased mass of the labeled molecule or its fragments provides a clear signature. pressbooks.pub

This approach is crucial for a variety of research areas:

Elucidating Reaction Mechanisms: By tracking the position of the labeled atoms in the products of a reaction, chemists can deduce the step-by-step pathway a reaction follows, including the breaking and forming of bonds and the existence of transient intermediates. ias.ac.in

Metabolic Flux Analysis: In biochemistry, researchers feed cells with labeled nutrients to trace how they are processed through various metabolic pathways, providing deep insights into cellular function in health and disease. silantes.com

Structural Biology: Isotopic labeling is essential for determining the three-dimensional structures of large biomolecules like proteins and nucleic acids using advanced NMR techniques. sigmaaldrich.com

Quantitative Analysis: Labeled compounds are widely used as internal standards in mass spectrometry to achieve highly accurate quantification of molecules in complex mixtures, a technique vital in pharmaceutical research and environmental analysis. symeres.com

Rationale for Diiodomethane-13C,d2 as a Specialized Research Probe

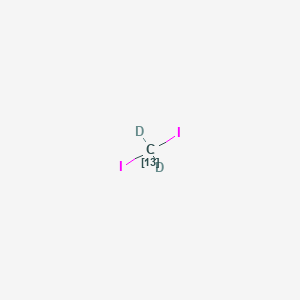

This compound is a molecule where the central carbon atom is the ¹³C isotope and both hydrogen atoms have been replaced by their heavier isotope, deuterium (D or ²H). This dual labeling makes it a highly specialized tool, primarily for mechanistic and spectroscopic studies.

The rationale for using this specific isotopologue stems from the combined benefits of ¹³C and deuterium labeling:

NMR Spectroscopy: The ¹³C nucleus is NMR-active, and its presence introduces specific couplings (J-couplings) to adjacent nuclei, including the deuterium atoms. Deuterium itself has a different nuclear spin and magnetic moment compared to protium (B1232500) (¹H). The simultaneous labeling simplifies complex proton NMR spectra and allows for more detailed analysis of molecular structure and dynamics. acs.orgresearchgate.net The deuterium substitution dramatically alters the appearance of the NMR spectrum, providing clear markers for analysis. researchgate.net

Vibrational Spectroscopy (Infrared and Raman): The increased mass of both the carbon and hydrogen atoms significantly lowers the frequencies of the C-D bond vibrations compared to the C-H bonds in unlabeled diiodomethane (B129776). This shift is readily detectable in IR and Raman spectra, providing a sensitive probe for studying the molecule's vibrational dynamics, which is particularly useful in studies of photodissociation and energy transfer.

Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. Consequently, reactions that involve the breaking of this bond will occur at a slower rate for the deuterated compound. Studying the magnitude of this kinetic isotope effect provides invaluable information about the transition state of a reaction, helping to confirm or rule out proposed mechanisms. symeres.com

Mass Spectrometry: The molecular weight of this compound is significantly higher than its natural counterpart. This mass shift allows for unambiguous tracking in complex reaction mixtures and serves as a precise internal standard for quantitative measurements.

Historical Context and Evolution of Research Applications for Diiodomethane Isotopic Variants

Diiodomethane (CH₂I₂) has long been a molecule of interest in organic chemistry and physical chemistry. Its primary historical application is in the Simmons-Smith cyclopropanation reaction, where it serves as a precursor to the carbenoid species that adds to alkenes. Early mechanistic studies of this and other reactions relied on kinetic analysis and product identification.

The advent of isotopic labeling provided a more powerful lens to investigate these processes. Early isotopic studies often involved singly labeled variants, such as deuterated diiodomethane (CD₂I₂) or ¹³C-labeled diiodomethane (¹³CH₂I₂). These were used to:

Probe Photodissociation Dynamics: Diiodomethane is readily broken apart by ultraviolet light. Researchers have used isotopically labeled versions for decades to study the fundamental physics of how molecules absorb light and break chemical bonds, tracking the energy and trajectory of the resulting fragments.

Clarify Reaction Mechanisms: The use of labeled diiodomethane was instrumental in confirming the nature of the organozinc intermediate in the Simmons-Smith reaction and understanding the mechanisms of other carbene-transfer reactions.

Spectroscopic Benchmarking: The simplicity of diiodomethane made its isotopologues ideal candidates for developing and calibrating new spectroscopic techniques. The well-defined changes in mass and vibrational frequencies upon isotopic substitution provided clear test cases for theoretical models.

The evolution to doubly labeled variants like this compound represents a refinement of these earlier studies, driven by the need for higher precision and the ability to probe multiple atomic sites within the molecule simultaneously.

Scope and Research Focus of Contemporary this compound Studies

Current research utilizing this compound and similar highly labeled molecules is concentrated in specialized areas of physical and organic chemistry. The focus has shifted from broad mechanistic questions to highly detailed investigations of molecular dynamics and interactions.

Key contemporary research areas include:

Ultrafast Photodissociation Dynamics: Modern studies use femtosecond laser pulses to observe the breaking of the C-I bonds in real-time. This compound allows researchers to precisely measure how initial vibrational energy, altered by the heavier isotopes, influences the dissociation pathway and the energy distribution in the photofragments.

Atmospheric and Interstellar Chemistry: Diiodomethane is a source of iodine in the marine boundary layer, which can influence atmospheric ozone chemistry. Isotopic studies help model its atmospheric lifetime and reactions. Labeled variants can be used in laboratory simulations to understand these complex processes with greater clarity.

Advanced NMR and Vibrational Spectroscopy: The compound serves as a model system for developing new spectroscopic methods. The well-defined isotopic shifts in this compound can be used to calibrate theoretical calculations that predict spectroscopic properties, improving the accuracy of these computational tools for more complex molecules.

Mechanistic Elucidation of Novel Reactions: As new synthetic methods are developed that use diiodomethane, its labeled variants, including this compound, are employed to unravel the mechanisms of these novel transformations, particularly in catalysis and materials science.

The data below summarizes the fundamental properties of this compound, which are central to its application in these research fields.

Interactive Data Tables

Table 1: Physical and Isotopic Properties of this compound

This table provides key physical and isotopic information for the compound.

| Property | Value |

| Chemical Formula | ¹³CD₂I₂ |

| Exact Mass | 269.8421 u |

| Molecular Weight | 269.84 g/mol |

| Isotopic Enrichment (Carbon) | Typically >98% ¹³C |

| Isotopic Enrichment (Hydrogen) | Typically >98% ²H (D) |

Table 2: Predicted Spectroscopic Data Shifts

This table illustrates the expected differences in key spectroscopic features compared to unlabeled Diiodomethane (¹²CH₂I₂). These shifts are the primary reason for the compound's utility as a research probe.

| Spectroscopic Technique | Parameter | Effect of Labeling | Rationale |

| Mass Spectrometry | Molecular Ion Peak (M⁺) | Shift from ~268 u to ~270 u | Increased mass from ¹³C and two ²H atoms. |

| ¹H NMR Spectroscopy | Chemical Shift | Spectrum simplified or absent | Deuterium is typically not observed in standard ¹H NMR, removing proton signals. |

| ¹³C NMR Spectroscopy | C-D Coupling | Signal appears as a multiplet | Coupling between the ¹³C nucleus and the two deuterium nuclei (Spin I=1). |

| Infrared Spectroscopy | C-D Stretch Frequency | Lower frequency vs. C-H stretch | The C-D bond is stronger and has a higher reduced mass, leading to a lower vibrational frequency. |

Structure

3D Structure

Properties

IUPAC Name |

dideuterio(diiodo)(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2I2/c2-1-3/h1H2/i1+1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZFYRREKKOMAT-WGVGGRBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.8405 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217038-24-8 | |

| Record name | 1217038-24-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Diiodomethane 13c,d2

Strategies for Carbon-13 Isotopic Enrichment at the Methylene (B1212753) Position

Precursor Synthesis and Isotopic Incorporation Pathways

The synthesis of Diiodomethane-13C,d2 typically commences with a precursor already enriched with carbon-13. A common starting material is a ¹³C-labeled version of a simple one-carbon compound. For instance, ¹³C-labeled formic acid or methanol (B129727) can serve as the initial source of the ¹³C atom. These precursors undergo a series of reactions to introduce the iodine atoms.

One general pathway involves the conversion of the ¹³C-labeled precursor to a dihalomethane, which is then subjected to halogen exchange to yield the desired diiodomethane (B129776). For example, ¹³C-methanol can be oxidized to ¹³C-formaldehyde, which can then be converted to Diiodomethane-¹³C through various halogenation reactions.

| Precursor | Potential Synthetic Transformation |

| [¹³C]Methanol | Oxidation to [¹³C]formaldehyde, followed by reaction with a source of iodine. |

| [¹³C]Formic Acid | Reduction and subsequent halogenation. |

| [¹³C]Diiodomethane | Direct use as a starting material for deuteration. isotope.com |

Challenges in Maintaining High Carbon-13 Purity

A significant challenge in the synthesis of isotopically labeled compounds is maintaining high isotopic purity throughout the reaction sequence. The primary concern is the potential for isotopic dilution from atmospheric carbon dioxide or other carbon-containing reagents and solvents. To mitigate this, reactions are often carried out in closed systems under an inert atmosphere (e.g., argon or nitrogen).

Furthermore, purification methods must be carefully selected to avoid contamination. Techniques such as distillation or chromatography are employed to separate the desired ¹³C-labeled product from any unlabeled or partially labeled byproducts. The purity of the final product is typically verified using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which can confirm the level of ¹³C enrichment. For instance, commercial suppliers often guarantee a high atom percent of ¹³C, such as 99%. isotope.com

Approaches for Deuterium (B1214612) Isotopic Substitution at the Methylene Position

Once the ¹³C-labeled methylene group is in place, the next stage involves the substitution of the two hydrogen atoms with deuterium.

Deuterium Incorporation Techniques and Exchange Minimization

The incorporation of deuterium can be achieved through various methods, with hydrogen-deuterium (H/D) exchange reactions being a common strategy. mdpi.com This typically involves treating the ¹³C-labeled substrate with a deuterium source in the presence of a catalyst. The choice of deuterium source is critical, with deuterium oxide (D₂O) and deuterium gas (D₂) being common reagents. snnu.edu.cn

To drive the exchange reaction to completion and achieve high levels of deuteration, the reaction conditions, such as temperature, pressure, and catalyst, must be carefully optimized. Minimizing back-exchange, where the incorporated deuterium is replaced by hydrogen, is crucial. This is often achieved by using deuterated solvents and reagents to remove sources of protium (B1232500) from the reaction environment. mdpi.com

Synthesis of Perdeuterated Intermediates

An alternative strategy involves the synthesis of a perdeuterated intermediate, which is then used to construct the final molecule. For example, starting with a fully deuterated precursor like deuterated formaldehyde (B43269) (CD₂O) or deuterated methanol (CD₃OD) can simplify the introduction of deuterium. These perdeuterated building blocks can then be subjected to reactions to introduce the ¹³C-labeled carbon and the iodine atoms.

The synthesis of bis(tosyloxy)-[di-deutero]methane has been reported as a precursor for the introduction of other functional groups, highlighting a pathway where the deuterated methylene unit is prepared first. uni-mainz.de

Optimization of Integrated Synthetic Pathways for this compound

One optimized pathway could involve the initial synthesis of ¹³C-labeled diiodomethane, followed by a robust deuteration step. This approach benefits from the commercial availability of ¹³C-diiodomethane. isotope.com The subsequent deuteration would need to be highly efficient to ensure complete replacement of the hydrogen atoms.

Conversely, a pathway starting with a perdeuterated one-carbon source could be advantageous in ensuring high deuterium incorporation from the outset. The subsequent introduction of the ¹³C isotope would then be the critical step.

The optimization process involves a careful consideration of several factors:

Reaction Conditions: Temperature, pressure, and reaction time must be fine-tuned for each step to maximize yield and minimize side reactions.

Catalyst Selection: The choice of catalyst for both the carbon-isotope incorporation and the deuterium exchange is critical for efficiency and selectivity.

Purification Techniques: Multi-step purification protocols, often involving a combination of distillation, chromatography, and recrystallization, are necessary to achieve the high purity required for analytical applications. The boiling point of the final compound is a key physical property used to assess purity. physicsandmathstutor.com

Yield Enhancement and Reaction Efficiency in Isotopic Synthesis

Maximizing the yield and efficiency is paramount in the synthesis of expensive isotopically labeled compounds. In the context of preparing compounds like this compound, several factors are critical. The choice of catalyst and reaction conditions plays a significant role. For instance, in related halogenation reactions, the use of phase transfer catalysts has been shown to improve reaction rates and yields. patsnap.com

Furthermore, optimizing the stoichiometry of reactants is essential. In syntheses involving expensive isotopic precursors, a slight excess of the less expensive reagent is often used to ensure the complete conversion of the labeled material. The addition of specific reagents at key stages can also enhance yields. For example, in some preparations of diiodide compounds, the addition of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) helps to eliminate hydrogen iodide (HI) byproducts, leading to a higher yield and simplifying subsequent purification steps. orgsyn.org

Temperature and reaction time are also critical parameters that must be carefully controlled. For instance, in the synthesis of a related labeled compound, [¹⁸F]fluoro-[di-deutero]methyl tosylate, heating the reaction for 10 minutes at 85°C was found to provide the optimal radiochemical yield, with shorter or longer times leading to decreased product formation. uni-mainz.de

Table 1: Factors Influencing Yield and Efficiency in Isotopic Synthesis

| Parameter | Influence on Reaction | Example from Related Syntheses |

| Catalyst | Increases reaction rate and selectivity. | Use of phase transfer catalysts in halogenation reactions. patsnap.com |

| Stoichiometry | Ensures complete conversion of the expensive isotopic precursor. | Using a slight excess of the non-labeled reagent. |

| Additives | Removes byproducts to drive the reaction to completion. | Addition of DBU to eliminate HI. orgsyn.org |

| Temperature | Affects reaction rate and stability of products/intermediates. | Optimal heating at 85°C for 10 minutes for [¹⁸F]fluoro-[di-deutero]methyl tosylate. uni-mainz.de |

| Reaction Time | Determines the extent of reaction and potential for side reactions. | Insufficient or excessive time can lower yields. uni-mainz.de |

Scalability Considerations for Research Applications

Scaling up the synthesis of this compound from milligram to gram quantities for research purposes presents several challenges. While the fundamental chemistry remains the same, issues related to heat and mass transfer become more pronounced. Efficient mixing is crucial to maintain homogenous reaction conditions and prevent localized overheating, which could lead to decomposition of the product or starting materials.

The choice of purification method also needs to be scalable. While laboratory-scale purifications might rely on standard column chromatography, larger scales may necessitate more efficient techniques like medium pressure liquid chromatography (MPLC) or flash chromatography to handle the increased volume of material. pageplace.de The scalability of a synthetic method is a key factor in its practicality for producing sufficient quantities for various research endeavors. bac-lac.gc.cavt.edu

Advanced Purification and Isotopic Purity Assessment Methods in Research Synthesis

The purification of this compound is critical to ensure that the final product is free from chemical and isotopic impurities. The presence of unlabeled or partially labeled species can interfere with experimental results.

Advanced chromatographic techniques are the cornerstone of purification for isotopically labeled compounds. pageplace.de High-performance liquid chromatography (HPLC) is a powerful tool for separating the desired product from closely related impurities. uni-mainz.de In some cases, a series of purification steps may be necessary, such as an initial filtration through a substance like a modified 2-acrylamide-2-methul propanesulfonic acid copolymer to remove ionic impurities, free iodine, and moisture, followed by vacuum distillation and further filtration. google.com

Assessing the isotopic purity of the final product is as important as the chemical purification itself. This is typically achieved using a combination of analytical techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the labeled compound and to quantify the extent of isotopic incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR and ¹H NMR are invaluable for determining the position and abundance of the isotopic labels within the molecule. researchgate.net For this compound, the absence of a proton signal and the presence of a characteristic ¹³C signal would confirm the isotopic composition.

The combination of these techniques provides a comprehensive analysis of both the chemical and isotopic purity of the synthesized this compound, ensuring its suitability for high-precision research applications. sigmaaldrich.com

Table 2: Methods for Purification and Purity Assessment

| Method | Purpose | Key Features |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purification | High resolving power for separating closely related compounds. uni-mainz.de |

| Column Chromatography with Adsorbents | Impurity Removal | Can remove specific impurities like ions, water, and free iodine. google.com |

| Vacuum Distillation | Purification | Effective for separating compounds with different boiling points. google.com |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic Purity Assessment | Accurately determines molecular weight and isotopic enrichment. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Isotopic and Structural Analysis | Confirms the position and abundance of ¹³C and deuterium atoms. researchgate.net |

Advanced Spectroscopic Investigations of Diiodomethane 13c,d2

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Diiodomethane-13C,d2

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. mdpi.com For this compound, NMR studies are particularly insightful due to the presence of the NMR-active nuclei, ¹³C and ²H (deuterium).

Elucidation of Isotopic Effects on Chemical Shifts and Spin-Spin Coupling Constants

The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H) and ¹²C with ¹³C in this compound induces noticeable changes in its NMR spectrum compared to the unlabeled counterpart. These changes are known as isotope effects.

Isotope Effects on Chemical Shifts: The replacement of a lighter isotope with a heavier one generally causes the NMR signal of a nearby nucleus to shift to a lower frequency, a phenomenon referred to as a negative isotope shift. stemwomen.org In the case of this compound, the ¹³C chemical shift is influenced by the directly attached deuterium atoms. This one-bond isotope shift (¹Δ¹³C(²H)) is typically in the range of 0.2 to 1.5 ppm. huji.ac.ilresearchgate.net The effect is generally additive, meaning the shift increases with the number of deuterium atoms. nih.gov

Isotope Effects on Spin-Spin Coupling Constants: Isotopic substitution also affects the spin-spin coupling constants. The one-bond coupling constant between carbon-13 and deuterium (¹J(¹³C, ²H)) is a key parameter. Due to the smaller gyromagnetic ratio of deuterium compared to protium, the ¹J(¹³C, ²H) coupling constant is significantly smaller than the corresponding ¹J(¹³C, ¹H) in unlabeled diiodomethane (B129776). This change in coupling results in different splitting patterns; for instance, a ¹³C signal coupled to two protons appears as a triplet, while coupling to two deuterons (spin-1 nuclei) would theoretically result in a quintet. huji.ac.il However, in proton-decoupled ¹³C NMR spectra, these splittings are not observed.

A summary of typical isotope effects in NMR is presented in the table below.

| Isotope Effect | Typical Magnitude | Observation in this compound |

| One-Bond Deuterium Isotope Shift on ¹³C (¹Δ¹³C(²H)) | 0.2 - 1.5 ppm (upfield shift) huji.ac.ilresearchgate.net | A measurable upfield shift in the ¹³C resonance compared to ¹³CH₂I₂. |

| Two-Bond Deuterium Isotope Shift on ¹H (²Δ¹H(²H)) | ~0.02 ppm per deuterium | Not directly applicable as there are no other protons in the molecule. |

| One-Bond ¹³C-¹H Coupling (¹J(¹³C,¹H)) | Large huji.ac.il | Absent in this compound. |

| One-Bond ¹³C-²H Coupling (¹J(¹³C,²H)) | Smaller than ¹J(¹³C,¹H) due to the smaller gyromagnetic ratio of ²H. | Observable in ¹³C NMR spectra that are not deuterium-decoupled. |

Application of Multidimensional NMR Techniques for Labeled System Characterization

While one-dimensional (1D) NMR provides fundamental information, complex molecules or mixtures often result in overcrowded spectra. researchgate.net Multidimensional NMR techniques, such as 2D NMR, enhance spectral resolution by spreading the signals over two or more dimensions. researchgate.netnumberanalytics.com

For this compound, heteronuclear 2D NMR experiments are particularly valuable. A Heteronuclear Single Quantum Coherence (HSQC) experiment can correlate the ¹³C chemical shift with the ²H chemical shift, providing an unambiguous assignment of the carbon and its attached deuterons. nih.gov Although HSQC is more commonly used for ¹H-¹³C correlations, the principle can be adapted for ²H-¹³C analysis. These techniques are instrumental in confirming the isotopic labeling and structural integrity of the molecule. numberanalytics.comnih.gov

The benefits of multidimensional NMR include:

Improved Resolution: Signals are spread across multiple dimensions, reducing overlap. bitesizebio.com

Detailed Connectivity Information: Experiments like HSQC and Heteronuclear Multiple Bond Correlation (HMBC) reveal through-bond connectivities between different nuclei. numberanalytics.comnih.gov

Structural Elucidation: Provides powerful data for determining the complete structure of complex molecules. researchgate.net

Deuterium NMR (²H NMR) Studies for Conformational and Dynamic Insights

Deuterium (²H) NMR spectroscopy is a specialized technique that directly probes the deuterium nuclei in a molecule. nih.gov While less common than proton or carbon NMR due to the lower sensitivity and different nuclear properties of deuterium, it offers unique advantages for studying molecular dynamics and conformation. nih.gov

In the context of this compound, ²H NMR can provide information on:

Quadrupolar Coupling: As a quadrupolar nucleus (spin I=1), the relaxation of deuterium is dominated by the quadrupolar mechanism. The deuterium NMR lineshapes are sensitive to the molecular motion and the local electric field gradient at the nucleus.

Molecular Tumbling: By analyzing the relaxation times (T1 and T2) of the deuterium signal, insights into the rotational correlation time and the dynamics of the molecule in solution can be obtained.

Conformational Analysis: In more complex molecules, ²H NMR can be used to study conformational preferences and dynamics, as the quadrupolar interaction is dependent on the orientation of the C-D bond.

High-field NMR spectrometers have significantly improved the feasibility and sensitivity of ²H NMR studies, making it a practical tool for pharmacokinetic and metabolic research involving deuterated compounds. nih.gov

Isotopic Signature Analysis in Mass Spectrometry (MS) of this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides information on molecular weight and elemental composition. For isotopically labeled compounds, MS is essential for confirming the incorporation and abundance of stable isotopes. eurisotop.com

Fragmentation Pathways and Isotopic Distribution Analysis

When a molecule is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. The pattern of fragmentation is characteristic of the molecule's structure. For this compound, the mass spectrum will show a molecular ion peak ([¹³CD₂I₂]⁺) and several fragment ions.

The expected mass of the molecular ion for this compound is approximately 270.84 Da. Common fragmentation pathways for diiodomethane would involve the loss of an iodine atom or a deuterium atom.

Expected Fragmentation:

Loss of an Iodine atom: [¹³CD₂I]⁺

Loss of a Deuterium atom: [¹³CDI₂]⁺

The isotopic distribution of the molecular ion and its fragments is a key feature. The presence of one ¹³C atom and two ²H atoms creates a unique isotopic pattern. Isotope distribution calculators can predict the expected relative abundances of the different isotopologues (molecules that differ only in their isotopic composition). sisweb.com This pattern serves as a definitive signature for the presence of the labeled compound. warwick.ac.uk

Quantitative Mass Spectrometry for Isotopic Abundance in Research Samples

Quantitative MS techniques are used to determine the amount of a specific analyte in a sample. For isotopically labeled compounds, this extends to determining the isotopic abundance or enrichment level. nih.gov Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative method that uses an isotopically labeled standard to achieve high accuracy and precision. nih.gov

In research involving this compound, quantitative MS can be used to:

Verify Isotopic Purity: Confirm that the synthesized compound has the desired level of ¹³C and ²H enrichment (e.g., ≥99 atom % ¹³C, ≥98 atom % D).

Trace Metabolic Fates: When used in metabolic studies, MS can track the incorporation of the ¹³C and ²H labels into various metabolites, allowing for the elucidation of metabolic pathways. nih.gov

Quantify Analytes in Complex Matrices: By using this compound as an internal standard, the concentration of unlabeled diiodomethane or related compounds can be accurately measured in complex samples, as the labeled standard behaves almost identically to the analyte during sample preparation and analysis, correcting for sample loss. nih.govepa.gov

The table below summarizes the key mass spectrometry information for this compound.

| Parameter | Value / Description | Reference |

| Chemical Formula | ¹³CD₂I₂ | |

| Molecular Weight | ~270.84 Da | |

| Mass Shift vs. Unlabeled | M+3 | |

| Key Fragmentation | Loss of I, Loss of D | |

| Application | Isotopic abundance analysis, internal standard in quantitative studies. | epa.govsciencepublishinggroup.com |

Vibrational Spectroscopy (Infrared and Raman) of this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure and dynamics of this compound. These methods measure the frequencies of a molecule's vibrational modes, which are quantized and specific to its atomic masses and the strength of its chemical bonds. In the case of this compound, the substitution with heavier isotopes—carbon-13 (¹³C) and deuterium (²H or D)—induces noticeable changes in its vibrational spectrum compared to the more common isotopologue, ¹²CH₂I₂. IR spectroscopy primarily detects asymmetric vibrations, while Raman spectroscopy is sensitive to symmetric vibrations. libretexts.org The analysis of these spectra provides fundamental data on the molecule's potential energy surface and intramolecular forces.

The substitution of atoms with their heavier isotopes is a cornerstone technique in vibrational spectroscopy for assigning spectral bands to specific molecular motions. libretexts.org When ¹²C is replaced by ¹³C and ¹H by ²H (deuterium) to form ¹³CD₂I₂, the masses of the constituent atoms increase significantly. This change in mass alters the reduced mass of the molecule's vibrating systems without significantly affecting the electronic structure or the force constants of the chemical bonds. libretexts.org According to the principles of the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass. Consequently, the vibrational modes involving the substituted atoms in this compound are observed at lower frequencies (a "redshift") compared to those in standard diiodomethane (¹²CH₂I₂). libretexts.orgslideshare.net

The largest shifts are typically seen for modes that heavily involve the motion of the substituted atoms. For instance, the C-D stretching and bending modes in ¹³CD₂I₂ occur at substantially lower wavenumbers than the C-H modes in ¹²CH₂I₂. Comparing the spectra of various isotopologues, such as CH₂I₂, CD₂I₂, and ¹³CD₂I₂, allows for the unambiguous assignment of vibrational modes. researchgate.net For example, studies on deuterated diiodomethane (CD₂I₂) have been used to analyze its vibrational frequencies. researchgate.net The further inclusion of ¹³C provides an additional layer of data for refining these assignments.

This detailed experimental data on isotopic frequency shifts is crucial for deriving and refining the force constants of the molecule. Force constants quantify the stiffness of a chemical bond or the resistance to a change in a bond angle. By using the observed vibrational frequencies from multiple isotopologues in a normal coordinate analysis, a more accurate and reliable set of force constants can be calculated. These constants are fundamental parameters that describe the molecule's potential energy surface.

| Vibrational Mode | Description | Expected Frequency Shift in ¹³CD₂I₂ vs. ¹²CH₂I₂ |

| ν₁(a₁) | Symmetric C-D Stretch | Significant redshift |

| ν₂(a₁) | Symmetric CD₂ Scissor | Significant redshift |

| ν₃(a₁) | Symmetric C-I Stretch | Minor redshift |

| ν₄(a₁) | I-C-I Bend | Minor redshift |

| ν₅(a₂) | CD₂ Twist | Significant redshift |

| ν₆(b₁) | Asymmetric C-D Stretch | Significant redshift |

| ν₇(b₁) | CD₂ Rock | Significant redshift |

| ν₈(b₂) | Asymmetric C-I Stretch | Minor redshift |

| ν₉(b₂) | CD₂ Wag | Significant redshift |

This table illustrates the expected qualitative shifts in vibrational frequencies for this compound. The precise values are determined through experimental measurement and computational modeling.

The experimental data obtained from the vibrational spectroscopy of this compound are indispensable for the validation and parameterization of computational models, particularly those used in molecular dynamics (MD) simulations. researchgate.netguidechem.com MD simulations model the physical movements of atoms and molecules over time, providing deep insights into molecular behavior. The accuracy of these simulations is fundamentally dependent on the quality of the underlying force field—a set of potential energy functions and associated parameters that describe the interactions between atoms. rsc.org

Experimental vibrational frequencies and isotopic shifts serve as stringent benchmarks for testing and refining these force fields. acs.org A robust force field for this compound must be able to accurately reproduce the experimentally observed vibrational spectrum. The process involves adjusting force field parameters, such as bond stretching and angle bending force constants, to minimize the difference between the computed and experimental frequencies. This ensures that the computational model provides a realistic description of the molecule's conformational dynamics and energy landscape.

Furthermore, theoretical methods like Density Functional Theory (DFT) are often used in conjunction with experimental results. DFT calculations can predict vibrational frequencies and isotopic shifts, which can then be compared with IR and Raman data to assess the accuracy of the computational method. acs.orgresearchgate.net This synergy is powerful; experimental data validates the theoretical model, and the theoretical model helps in the detailed interpretation of complex experimental spectra. For instance, studies on the photodecomposition of diiodomethane have successfully used DFT calculations to interpret experimental transient resonance Raman spectra and their isotopic shifts, leading to the identification of transient photoproducts. acs.orgresearchgate.net By correlating advanced spectroscopic data with sophisticated molecular dynamics and force field studies, a comprehensive and highly detailed understanding of the structure, dynamics, and reactivity of this compound can be achieved.

Applications of Diiodomethane 13c,d2 in Mechanistic Organic Chemistry

Elucidation of Reaction Mechanisms via Isotopic Labeling and Tracing Studies

Isotopic labeling is a fundamental technique used to trace the path of atoms and fragments through a chemical reaction. wikipedia.org By replacing specific atoms with their heavier isotopes, chemists can follow their journey from reactants to products, providing direct evidence for proposed mechanistic steps. Diiodomethane-13C,d2 is particularly valuable in this regard for reactions involving the transfer of a methylene (B1212753) (-CH2-) group.

Tracer Studies in Cyclopropanation Reactions (e.g., Simmons-Smith Reaction)

The Simmons-Smith reaction is a widely used method for the synthesis of cyclopropanes from alkenes, employing diiodomethane (B129776) and a zinc-copper couple. orgosolver.commasterorganicchemistry.com The reaction is known for its stereospecificity, where the configuration of the alkene is retained in the cyclopropane (B1198618) product. nrochemistry.com The use of this compound as the methylene source in the Simmons-Smith reaction provides definitive insights into the mechanism.

The core of the Simmons-Smith reaction involves the formation of an organozinc carbenoid intermediate, typically represented as iodomethylzinc iodide (ICH2ZnI). orgosolver.comnrochemistry.com When this compound is used, this intermediate becomes I(13CD2)ZnI. The subsequent reaction with an alkene proceeds in a concerted fashion, where the labeled methylene group is transferred to the double bond. nrochemistry.com

Table 1: Isotopic Labeling in the Simmons-Smith Reaction

| Reactants | Intermediate | Product | Mechanistic Insight |

|---|

The presence of the 13C and deuterium (B1214612) labels in the cyclopropane ring of the product, detectable by techniques such as mass spectrometry and NMR spectroscopy, confirms that the methylene group is transferred intact. wikipedia.org This rules out alternative mechanisms that might involve fragmentation and reassembly of the methylene unit.

Investigation of Rearrangement Mechanisms Involving Methylene Insertion

Methylene insertion reactions are another class of transformations where this compound can be instrumental in mechanistic elucidation. These reactions involve the insertion of a methylene group into a carbon-hydrogen or carbon-carbon bond. On certain metal surfaces, diiodomethane can form methylene species that can insert into alkyl-metal bonds, leading to the formation of longer hydrocarbon chains.

By using this compound, researchers can track the fate of the labeled methylene group and determine the precise location of insertion. For instance, in a rearrangement reaction where a labeled methylene group is inserted into a C-H bond, the position of the 13C and deuterium atoms in the product molecule reveals the specific bond that was activated.

Mechanistic Probes in Radical and Organometallic Transformations

The application of this compound extends to the study of radical and organometallic reaction mechanisms. In radical reactions, the labeled diiodomethane can be used to generate labeled radical intermediates. The subsequent reactions of these radicals, such as addition to double bonds or hydrogen abstraction, can be followed by analyzing the isotopic distribution in the products.

In organometallic chemistry, the cleavage of the carbon-iodine bond in diiodomethane is a key step in many catalytic cycles. ucr.edu The use of this compound allows for the study of these bond activation processes. For example, in photocatalytic cyclopropanation reactions, the light-induced homolysis of the Bi(III)-CH2I bond is a proposed step. organic-chemistry.org Using the labeled compound would allow for the direct observation of the resulting labeled radical and its subsequent reactions.

Kinetic Isotope Effect (KIE) Studies with this compound

The Kinetic Isotope Effect (KIE) is a powerful tool for probing the rate-determining step of a reaction and for characterizing the structure of the transition state. nih.govprinceton.edu It is defined as the ratio of the rate constant of a reaction with a light isotope to the rate constant of the same reaction with a heavy isotope (k_light/k_heavy).

Primary and Secondary Isotopic Effects in Reaction Kinetics

The substitution of hydrogen with deuterium and carbon-12 with carbon-13 in this compound can give rise to both primary and secondary kinetic isotope effects.

Primary KIE: A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. nih.gov For reactions involving the cleavage of a C-H or C-D bond, the C-H bond is weaker and vibrates at a higher frequency than the C-D bond, leading to a lower activation energy for C-H bond cleavage. libretexts.org This results in a normal primary KIE (kH/kD > 1).

Secondary KIE: A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond making or breaking in the rate-determining step. gmu.edu These effects are typically smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They are often related to changes in hybridization at the labeled center during the reaction. epfl.ch For example, a change from sp3 to sp2 hybridization at the deuterated carbon can lead to a normal secondary KIE, while a change from sp2 to sp3 can result in an inverse secondary KIE. epfl.ch

Table 2: Expected Kinetic Isotope Effects with this compound

| Type of KIE | Condition | Expected kH/kD | Expected k12C/k13C |

|---|---|---|---|

| Primary | C-D bond broken in RDS | > 1 | > 1 |

Interpretation of KIE Data for Transition State Characterization and Reaction Pathway Elucidation

The magnitude of the KIE provides valuable information about the transition state of a reaction. A large primary deuterium KIE (typically in the range of 2-7 at room temperature) suggests that the C-H bond is significantly broken in the transition state. libretexts.org Smaller values may indicate a less symmetric transition state or that the bond-breaking step is only partially rate-determining.

The combination of deuterium and carbon-13 KIEs can provide a more complete picture of the transition state. For instance, in a reaction where a methylene group is transferred from this compound, the observation of a significant primary deuterium KIE alongside a primary carbon-13 KIE would strongly support a mechanism where both C-H and C-I bond cleavages are involved in the rate-determining step.

By carefully designing experiments and interpreting the resulting KIE data, chemists can distinguish between different possible reaction pathways. For example, a stepwise mechanism might exhibit a KIE for only one of the steps, whereas a concerted mechanism would show KIEs reflecting the combined bond changes in the single transition state.

This compound in Probing Carbon-Carbon and Carbon-Heteroatom Bond Formation

The doubly labeled isotopic derivative, this compound (¹³CD₂I₂), serves as a powerful diagnostic tool in mechanistic organic chemistry. Its unique combination of a carbon-13 nucleus and two deuterium atoms allows researchers to meticulously track the fate of the methylene group and probe the energetics of transition states through spectroscopic analysis and the measurement of kinetic isotope effects. This has proven invaluable for elucidating the precise pathways of reactions involving the formation of new carbon-carbon and carbon-heteroatom bonds.

Probing Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. This compound provides critical insights into the mechanisms of reactions that install a methylene (-CH₂-) group, most notably in the synthesis of three-membered rings.

Cyclopropanation Reactions: The Simmons-Smith reaction, which converts alkenes to cyclopropanes, is a classic example where isotopically labeled diiodomethane has been instrumental in clarifying the reaction mechanism. thermofisher.commasterorganicchemistry.com The reaction typically employs a zinc-copper couple or diethylzinc (B1219324) with diiodomethane to generate a zinc carbenoid intermediate, which then transfers the methylene group to the alkene. chemicalbook.comwikipedia.org

The precise nature of this carbenoid species—whether it is bis(iodomethyl)zinc (B12336892) (Zn(CH₂I)₂) or iodomethylzinc iodide (IZnCH₂I)—and the mechanism of methylene transfer have been subjects of extensive study. organic-chemistry.orgucl.ac.uk The use of this compound allows for direct spectroscopic observation of the key intermediates. Low-temperature ¹³C NMR spectroscopy can distinguish between different proposed carbenoid structures, such as EtZn¹³CD₂I and Zn(¹³CD₂I)₂, providing unambiguous characterization of the species present in solution under reactive conditions. researchgate.net

Furthermore, the deuterium atoms allow for the study of kinetic isotope effects (KIEs). A significant KIE observed when using ¹³CD₂I₂ compared to the unlabeled CH₂I₂ can indicate that a C-H (or in this case, C-D) bond is being broken or formed in the rate-determining step of the reaction, offering profound insights into the structure of the transition state for the methylene transfer. smolecule.comsymeres.com These studies have largely supported a concerted mechanism where the methylene group is delivered to both carbons of the alkene simultaneously, preserving the stereochemistry of the starting alkene. wikipedia.org

Methylene Insertion Reactions: Beyond cyclopropanation, this compound can be used to study methylene insertion reactions. For instance, the chemistry of diiodomethane on certain metal alloy surfaces has been explored to understand C-C bond elongation. In these systems, diiodomethane decomposes to form surface-bound methylene species. These reactive intermediates can then insert into adjacent metal-alkyl bonds, leading to the formation of longer hydrocarbon chains. Using ¹³CD₂I₂ enables researchers to trace the path of the labeled methylene unit, confirming its incorporation into the growing alkyl chain and elucidating the mechanism of surface-catalyzed polymerization and oligomerization reactions.

| Reaction Type | Role of Isotopic Label | Mechanistic Question Addressed | Key Research Findings |

|---|---|---|---|

| Simmons-Smith Cyclopropanation | ¹³C NMR Spectroscopy | Structure of the active zinc carbenoid intermediate. | Allows for the direct characterization and differentiation of species like IZn¹³CD₂I and Zn(¹³CD₂I)₂ in solution. researchgate.net |

| Simmons-Smith Cyclopropanation | Kinetic Isotope Effect (KIE) using d2 | Nature of the methylene transfer transition state. | Supports a concerted mechanism where the C-C bonds are formed simultaneously without breaking C-H bonds in the rate-determining step. wikipedia.orgsmolecule.com |

| Surface-Catalyzed Methylene Insertion | ¹³C and d2 as tracers | Mechanism of hydrocarbon chain growth on catalyst surfaces. | Confirms the incorporation of methylene units from diiodomethane into growing alkyl chains via insertion into metal-alkyl bonds. |

Probing Carbon-Heteroatom Bond Formation

The formation of the reactive species in many reactions utilizing diiodomethane involves the creation of a carbon-heteroatom bond as a critical preliminary step. The isotopic labels in ¹³CD₂I₂ are essential for studying the structure and reactivity of these intermediates.

Formation of Organometallic Intermediates: In the Simmons-Smith reaction and its variants, the first step is the reaction of diiodomethane with zinc metal to form an organozinc carbenoid. organic-chemistry.org This oxidative addition of zinc into a carbon-iodine bond results in the formation of a new carbon-zinc bond—a key carbon-heteroatom linkage. The use of ¹³CD₂I₂ is crucial for studying this process. As mentioned previously, ¹³C NMR spectroscopy provides a direct window into the structure of the resulting organozinc species, allowing researchers to understand how factors like solvents and additives influence its formation and stability. researchgate.net Understanding the C-Zn bond is fundamental to controlling the reactivity and selectivity of the subsequent C-C bond-forming step.

Surface Chemistry and C-Metal Bond Formation: Studies on the interaction of diiodomethane with metal surfaces provide another clear example of probing carbon-heteroatom bond formation. When diiodomethane is adsorbed onto a molybdenum-aluminum (MoAl) alloy surface, for example, it readily cleaves its C-I bonds to form surface-bound methylene species. This process involves the formation of carbon-molybdenum (C-Mo) bonds. Tracking the ¹³C-labeled and deuterated methylene species on the surface using spectroscopic techniques can elucidate the nature of this C-metal interaction and its subsequent reactivity, such as hydrogenation or insertion reactions.

| Reaction/Process | Role of Isotopic Label | Mechanistic Question Addressed | Key Research Findings |

|---|---|---|---|

| Organozinc Carbenoid Formation | ¹³C NMR Spectroscopy | Structure and stability of the C-Zn bond in Simmons-Smith reagents. | Enables direct observation and characterization of the C-Zn bond in intermediates like IZn¹³CD₂I, clarifying the structure of the active reagent. researchgate.net |

| Adsorption on Metal Surfaces | ¹³C and d2 as spectroscopic probes | Nature of the bonding between methylene and the metal surface. | Demonstrates the formation of C-Metal bonds as diiodomethane decomposes on the surface, creating reactive methylene intermediates. |

Diiodomethane 13c,d2 in Advanced Synthetic Methodologies

Utilization as a Labeled Reagent for the Synthesis of Complex Organic Molecules

Diiodomethane-13C,d2 is a valuable C1 building block for introducing a labeled methylene (B1212753) (-¹³CD₂-) group into complex organic structures. researchgate.net This isotopic labeling is crucial for mechanistic studies and for creating internal standards in analytical chemistry. The synthesis of complex molecules often relies on precise, step-by-step construction, and labeled reagents provide a way to track the incorporation and transformation of specific fragments. charettelab.camdpi.com

For instance, the Simmons-Smith reaction, which traditionally uses diiodomethane (B129776) and a zinc-copper couple to convert alkenes into cyclopropanes, can be adapted using this compound. acs.orgorganic-chemistry.org This allows for the synthesis of cyclopropane (B1198618) rings with a labeled methylene bridge, providing a powerful method for studying the stereochemistry and mechanism of the reaction.

Table 1: Examples of Complex Molecule Synthesis using Labeled Methylene Reagents

| Precursor | Labeled Reagent | Reaction Type | Product Feature | Research Application |

| Alkene | This compound / Zn-Cu | Simmons-Smith Cyclopropanation | ¹³CD₂-labeled cyclopropane ring | Mechanistic studies of cyclopropanation, structural analysis |

| Allyl phenyl ether | Diazomethane-d2 (derived from a deuterated precursor) | Cyclopropanation | Dideuterated cyclopropyl (B3062369) ether bac-lac.gc.ca | Tracing reaction pathways |

| Dehydroamino esters | Samarium Diiodide / D₂O | 1,4-Reduction | Deuterated amino acid derivatives researchgate.net | Synthesis of labeled bioactive molecules |

The versatility of this compound extends to its conversion into other labeled synthetic intermediates. For example, it can be a precursor for producing d₂-diazomethane, which is used in cyclopropanations and diazoketone formation. bac-lac.gc.ca This indirect application further broadens the scope of complex molecules that can be synthesized with isotopic labels originating from this compound.

Stereoselective and Enantioselective Transformations Employing this compound

Achieving high levels of stereocontrol is a central goal in modern organic synthesis. This compound plays a significant role in stereoselective and enantioselective reactions, primarily through its use in cyclopropanation reactions where new chiral centers are formed.

The Simmons-Smith reaction and its variants are well-known for their stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product. acs.org When chiral auxiliaries or catalysts are introduced, these reactions can be rendered enantioselective. charettelab.caunl.pt The use of this compound in such systems allows for the synthesis of enantiomerically enriched cyclopropanes bearing an isotopic label.

A notable example is the asymmetric Corey–Chaykovsky cyclopropanation, which has been used to prepare regiospecifically and stereospecifically deuterio-labeled dihydrosterculic acids. bac-lac.gc.ca By employing a labeled reagent in conjunction with a chiral catalyst or substrate, chemists can generate complex, chiral molecules with high precision. diva-portal.orgliverpool.ac.uk

Table 2: Research Findings in Stereoselective Cyclopropanation

| Reaction Type | Reagent System | Key Finding | Significance |

| Diastereoselective Cyclopropanation | EtZnCH₂I (derived from diethylzinc (B1219324) and diiodomethane) | More diastereoselective than traditional Simmons-Smith reagents for certain olefins. acs.org | Offers improved control over the formation of specific diastereomers. |

| Asymmetric Corey–Chaykovsky | (SS,SS)-1,1-bis(p-tolylsulfinyl)methane | Production of C9 and C10 deuterio-labeled dihydrosterculic acids with high deuterium (B1214612) incorporation. bac-lac.gc.ca | Demonstrates the synthesis of stereochemically complex labeled natural products. |

| Catalytic Enantioselective Cyclopropanation | Chiral Rhodium(II) Catalysts / Diazo compounds | Highly enantioselective cyclopropanations of various olefins are possible. organic-chemistry.orgdiva-portal.org | Provides a general method for accessing chiral cyclopropanes, adaptable for labeled precursors. |

These transformations are critical for synthesizing chiral drug candidates and natural products where specific stereoisomers are required for biological activity. The isotopic label introduced by this compound can then be used for metabolic studies or as a spectroscopic probe.

Role in the Preparation of Isotopically Labeled Analogs of Bioactive Molecules (Research Context)

Isotopically labeled compounds are indispensable in pharmaceutical research and drug development. googleapis.com Substituting hydrogen with deuterium can lead to a stronger carbon-deuterium bond, which can slow down metabolic processes involving C-H bond cleavage (a phenomenon known as the kinetic isotope effect). uni-mainz.de This can lead to improved pharmacokinetic profiles for drug candidates.

This compound serves as a precursor for introducing the ¹³CD₂-moiety into bioactive molecules. This dual labeling is particularly useful. The deuterium provides metabolic stability, while the carbon-13 offers a distinct signal in ¹³C-NMR spectroscopy and mass spectrometry, facilitating structural elucidation and metabolic tracking.

In research, deuterated compounds are used as probes to study the mechanisms of biologically active compounds. researchgate.net For example, Diiodomethane-d2 (B98493) has been used as an internal standard for the metabolic profiling of seaweeds to identify potentially bioactive compounds like halomethanes. nih.gov The synthesis of isotopically labeled analogs of natural products or drugs, such as the nematocidal agent Waltherione A, allows researchers to conduct detailed studies on their mode of action and metabolic fate. mdpi.com

The development of automated synthesis methods for labeled precursors, such as [¹⁸F]fluoro[dideutero]methyl tosylate derived from a deuterated methane (B114726) precursor, highlights the importance of these compounds in producing probes for positron emission tomography (PET) imaging, which can visualize biological processes in vivo. uni-mainz.de

Development of Novel Organometallic Reagents and Catalytic Systems Derived from this compound

Organometallic reagents are fundamental to many carbon-carbon bond-forming reactions. libretexts.orglibretexts.org this compound is a key starting material for generating labeled organometallic species.

The reaction of this compound with a zinc-copper couple produces the labeled Simmons-Smith reagent, (iodomethyl)zinc iodide-¹³C,d2 ([I¹³CD₂]ZnI). acs.orgunl.pt This labeled reagent can be used in cyclopropanation reactions not only for synthesis but also to investigate the reaction mechanism in detail. By tracking the labeled methylene group, researchers can gain insights into the structure of the active carbenoid species and the transition state of the reaction.

Furthermore, this compound can be used to generate other novel organometallic reagents. For instance, its reaction with lithium or magnesium would yield the corresponding labeled organolithium or Grignard reagents. libretexts.org While the high reactivity of these reagents presents challenges, they offer potential pathways to new synthetic methodologies.

The development of new catalytic systems also benefits from labeled reagents. For example, understanding the mechanism of novel bismuth-catalyzed cyclopropanations under blue LED irradiation was facilitated by studying the transformations of the diiodomethane-derived methylene group. organic-chemistry.org By using this compound, the specific steps of oxidative addition and bond homolysis involving the methylene unit can be unequivocally tracked using spectroscopic methods. ru.nl The insights gained from such studies are crucial for designing more efficient and selective catalysts for a wide range of organic transformations.

Computational and Theoretical Chemistry Studies on Diiodomethane 13c,d2

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Diiodomethane-13C,d2 at the atomic level. These computational methods allow for the precise determination of molecular geometry and the distribution of electrons within the molecule.

Geometry Optimization and Conformational Analysis of Labeled Species

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. For this compound, theoretical calculations, such as those employing Density Functional Theory (DFT), are used to predict bond lengths and angles. researchgate.net These calculations show close agreement with experimental data for the unlabeled diiodomethane (B129776), confirming the accuracy of the theoretical models. researchgate.netuni-heidelberg.de The ground state geometry of diiodomethane features a C–I bond length of approximately 212 pm and an I–I distance of 341 pm. uni-heidelberg.de

Conformational analysis, which explores the different spatial arrangements of a molecule, is also informed by computational methods. iupac.org For a small molecule like diiodomethane, the number of conformations is limited. However, understanding the energetic favorability of these arrangements is crucial for predicting its behavior in different environments. iupac.org Techniques such as Hydrogen-Deuterium Exchange Mass Spectrometry (HDX MS) can be used experimentally to probe conformational changes, providing data that can be compared with computational models. nih.gov

Electronic Structure and Bonding Analysis

The electronic structure of this compound dictates its reactivity and spectroscopic properties. aip.org Computational analyses reveal the nature of the chemical bonds within the molecule. youtube.com The carbon-iodine bonds are a key feature, and their behavior upon electronic excitation is a subject of significant research. aip.org High-level ab initio molecular dynamics calculations have been used to interpret the complex dynamics following photoexcitation, highlighting the involvement of multiple electronic states and motion along various molecular dimensions. aip.org

The interaction of diiodomethane with surfaces has also been studied, revealing that the molecule can form methylene (B1212753) species through the cleavage of the C-I bonds. This process is fundamental to understanding its role in surface chemistry and catalysis.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can then be validated against experimental measurements. This synergy between theory and experiment is crucial for the accurate assignment of spectral features.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods can predict ¹³C and ¹H (or ²H) NMR chemical shifts. caspre.canmrdb.orguniv-tlse3.fr The chemical shift of a nucleus is highly sensitive to its local electronic environment. libretexts.orglibretexts.org For this compound, the substitution of ¹²C with ¹³C allows for direct observation by ¹³C NMR. The presence of deuterium (B1214612) instead of protium (B1232500) will also influence the ¹³C chemical shift due to isotopic effects.

Online prediction tools and specialized software can calculate these shifts, often with high accuracy. caspre.canmrdb.orguniv-tlse3.fr For instance, the ¹³C chemical shift in standard diiodomethane is known, and computational models can predict the shift for the isotopically labeled version. chemicalbook.com These predictions can be compared with experimental data from NMR analysis of ¹³CD₂I₂. figshare.com

Vibrational Frequency Calculations and Isotopic Shifts

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational methods, particularly DFT, are used to calculate the vibrational frequencies of this compound. acs.orghku.hk The substitution of hydrogen with the heavier deuterium isotope leads to significant shifts in the vibrational frequencies of the C-D bonds compared to C-H bonds. acs.orghku.hk

These isotopic shifts are predictable and serve as a clear marker for the presence of deuterium in the molecule. aps.org For example, transient resonance Raman experiments on photolysis products of diiodomethane have utilized isotopic shifts, comparing experimental frequencies with DFT calculations to identify the species formed. acs.orghku.hk The agreement between calculated and experimental vibrational frequencies and their isotopic shifts provides strong evidence for the accuracy of the computational models and the interpretation of the experimental spectra. researchgate.netacs.orghku.hk

Modeling of Reaction Pathways and Transition States Involving this compound

Computational chemistry is instrumental in mapping out the energetic landscape of chemical reactions, including the identification of transition states. rowansci.com For reactions involving this compound, theoretical modeling can elucidate mechanisms that are difficult to probe experimentally.

The Simmons-Smith reaction, a well-known cyclopropanation reaction, utilizes diiodomethane and a zinc-copper couple. acs.orgchemicalbook.com The isotopically labeled ¹³CD₂I₂ can be used to trace the methylene group's path during the reaction. Computational modeling of this reaction can help to understand the structure of the reactive carbenoid intermediate and the transition state for its transfer to an alkene. ucl.ac.uk

Furthermore, the study of kinetic isotope effects (KIE) provides insight into reaction mechanisms. libretexts.org The replacement of hydrogen with deuterium in this compound can alter reaction rates if the C-H (or C-D) bond is broken in the rate-determining step. libretexts.org DFT calculations can quantify these KIEs by modeling the transition state energetics, which can then be compared with experimental rate measurements. The thermal chemistry of diiodomethane on metal surfaces, leading to products like ethylene (B1197577) and methane (B114726), has also been investigated, with computational models helping to unravel the complex reaction pathways involved.

Energetic and Geometric Characterization of Intermediates

Computational chemistry plays a pivotal role in characterizing the transient species, or intermediates, that form during chemical reactions involving this compound. The photodissociation of diiodomethane is a well-studied process that leads to various reactive intermediates. aip.org High-level ab initio molecular dynamics calculations are employed to understand the complex dynamics following photoexcitation. aip.org

Upon ultraviolet excitation, the parent molecule can undergo C-I bond cleavage to form the iodomethyl radical (CD2I•). Another significant intermediate is the isomer, iso-diiodomethane (CD2I-I), which is often formed as a caged photoproduct in solution. researchgate.net Theoretical methods, particularly density functional theory (DFT), are crucial for identifying these species and determining their properties. researchgate.net

Computational studies provide detailed information on the geometry (bond lengths and angles) and energetics (stability and vibrational frequencies) of these intermediates. The isotopic substitution in this compound leads to predictable changes in the vibrational frequencies of its intermediates compared to the unlabeled compound. These shifts, which can be accurately calculated, are critical for assigning spectral features in experimental studies like time-resolved resonance Raman spectroscopy. acs.org

Table 1: Calculated Properties of Intermediates from Diiodomethane Photodissociation Note: The following data is illustrative, based on typical computational results for related species. Exact values would require specific calculations for this compound.

| Intermediate Species | Computational Method | Key Geometric Parameter | Calculated Value | Key Vibrational Frequency (cm⁻¹) | Calculated Value |

|---|---|---|---|---|---|

| Iodomethyl Radical (¹³CD₂I•) | DFT (B3LYP/aug-cc-pVTZ) | C-I Bond Length | ~2.05 Å | C-I Stretch | ~700 cm⁻¹ |

| Iso-diiodomethane (¹³CD₂I-I) | DFT (B3LYP/aug-cc-pVTZ) | I-I Bond Length | ~2.90 Å | I-I Stretch | ~130 cm⁻¹ |

Computational Insights into Kinetic Isotope Effects

Kinetic Isotope Effects (KIEs) are variations in the rate of a chemical reaction when an atom in one of the reactants is replaced with one of its heavier isotopes. The study of KIEs in reactions involving this compound offers profound insights into reaction mechanisms and the structure of transition states.

Computational methods, such as transition state theory combined with quantum mechanical calculations (often DFT), are powerful tools for predicting and interpreting KIEs. ic.ac.ukmit.edu By modeling the potential energy surface of a reaction, chemists can calculate the vibrational frequencies of the reactant and the transition state. The difference in zero-point vibrational energy between the isotopically light (e.g., ¹²CH₂I₂) and heavy (¹³CD₂I₂) compounds is the primary source of the primary KIE.

For example, in a reaction involving the cleavage of a C-H(D) bond, a significant primary KIE is expected. Similarly, a ¹³C KIE provides information about changes in bonding at the carbon center in the rate-determining step. nih.gov Comparing computationally predicted KIEs with experimentally measured values allows for the validation of proposed reaction mechanisms. ic.ac.uknih.gov This synergy is essential for constructing a detailed picture of the transition state structure, including bond breaking and formation. nih.gov

Table 2: Illustrative Calculated Kinetic Isotope Effects for a Hypothetical Reaction Reaction: ¹³CD₂I₂ + Nu⁻ → [Nu···¹³CD₂···I]⁻‡ → Nu-¹³CD₂ + I⁻

| Isotope Effect | Computational Method | Predicted Value (k_light/k_heavy) | Interpretation |

|---|---|---|---|

| ¹³C KIE (k₁₂/k₁₃) | DFT/TST | 1.03 - 1.05 | Indicates significant change in bonding at the carbon atom in the transition state. |

| Deuterium KIE (k_H/k_D) | DFT/TST | 1.15 - 1.30 (Secondary) | Reflects changes in hybridization (sp³ to sp²) at the carbon center. |

Investigation of Solvent Effects and Intermolecular Interactions through Computational Methods

The chemical behavior of this compound is significantly influenced by its environment, particularly the solvent. Computational methods are indispensable for understanding these complex solvent effects and the nature of intermolecular interactions. researchgate.net

Molecular Dynamics (MD) simulations are a key technique used to model the explicit interactions between a solute like this compound and numerous individual solvent molecules. researchgate.net These simulations can reveal the structure of the solvation shell, the preferred orientation of solvent molecules, and the dynamics of the solvent cage, which is particularly important in photochemical reactions like isomerization. researchgate.net

Quantum mechanical calculations, using either explicit solvent molecules or implicit continuum solvent models, can quantify the impact of the solvent on reaction barriers and the stability of intermediates. Diiodomethane is known to be a potent halogen bond donor. Computational studies can characterize these non-covalent interactions with other molecules (e.g., solvent molecules or other solutes), which are critical in fields like supramolecular chemistry and materials science. acs.org The polarizability of the solvent can significantly modulate the strength of these interactions. researchgate.net

Development of New Computational Models for Halogenated and Labeled Systems

The unique electronic structure of iodine (a heavy halogen) and the need to accurately account for isotopic effects present special challenges for computational models. Therefore, the study of molecules like this compound drives the development of more sophisticated theoretical methods.

A major area of development is the refinement of force fields used in MD simulations. Standard force fields may not accurately describe the specific interactions involving heavy halogens or the subtle effects of isotopic substitution. Parameterizing new force fields, sometimes specifically for deuterated compounds, is necessary to improve the accuracy of simulations of condensed-phase systems.

In the realm of quantum chemistry, there is ongoing work to develop and validate density functionals that can better handle the large number of electrons and the relativistic effects associated with iodine. Accurately modeling halogen bonding and the photochemistry of diiodomethane requires methods that correctly describe electron correlation and excited electronic states. aip.org Furthermore, robust computational protocols are needed to calculate properties like NMR chemical shifts for systems containing heavy atoms and to accurately predict the subtle changes in KIEs resulting from isotopic labeling. nih.govresearchgate.net

Advanced Analytical Methodologies for Diiodomethane 13c,d2 and Its Research Products

Chromatographic Separations for Isotopic Purity and Transformation Product Analysis (e.g., GC-MS, LC-MS)

Chromatographic techniques coupled with mass spectrometry are indispensable for the analysis of Diiodomethane-13C,d2. These methods are essential for verifying the isotopic purity of the labeled compound and for separating and identifying its various transformation products within a sample matrix. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like diiodomethane (B129776). nih.gov In the context of this compound, GC-MS can be used to:

Assess Isotopic Purity: By analyzing the mass spectrum of the compound, the relative abundance of the desired this compound isotopologue can be determined, ensuring the quality of the tracer. Commercial suppliers often provide a minimum isotopic purity, for example, ≥98 atom % 13C.

Separate from Unlabeled and Partially Labeled Species: The gas chromatograph separates compounds based on their volatility and interaction with the column's stationary phase, allowing for the distinction between this compound, unlabeled diiodomethane, and any partially labeled intermediates.

Identify Transformation Products: In research studies, this compound may undergo various reactions. GC-MS can separate and help identify the resulting products by their characteristic mass spectra and retention times. For instance, a study on the analysis of iodoform (B1672029) and its potential metabolite, diiodomethane, in biological fluids from dairy cattle utilized GC-MS/MS for quantification. acs.org

Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for analyzing less volatile or thermally labile transformation products of this compound that are not amenable to GC analysis. nih.gov LC-MS has become a mature technique for ¹³C isotopic analysis of non-volatile analytes. nih.gov The combination of liquid chromatography with mass spectrometry allows for the separation of complex mixtures and the sensitive detection and identification of labeled compounds and their metabolites in various research matrices. nih.govljmu.ac.uk A study involving metabolic profiling of seaweeds and hemp used diiodomethane-d2 (B98493) as an internal standard in their GC-MS and LC-MS analyses. nih.gov

A comparison of these techniques is presented in the table below:

| Technique | Analytes | Sample Preparation | Strengths | Limitations |

| GC-MS | Volatile and semi-volatile compounds | Often requires derivatization for non-volatile analytes to increase volatility. shimadzu.com | High resolution separation, well-established libraries for compound identification. wvu.edunih.gov | Not suitable for thermally unstable or non-volatile compounds. |

| LC-MS | Wide range of compounds, including non-volatile and thermally labile ones. nih.gov | Generally simpler, involves dissolving the sample in a suitable solvent. | Versatile, applicable to a broad range of molecules, various ionization techniques available. nih.gov | Separation efficiency can be lower than GC for some compounds. |

Hyphenated Techniques for High-Resolution Isotopic Analysis in Complex Research Matrices

To achieve the highest level of detail in isotopic analysis, researchers often turn to advanced hyphenated techniques. These methods combine multiple analytical technologies to provide comprehensive information about the isotopic composition of a sample.

One such powerful technique is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) . In this method, the effluent from the gas chromatograph is passed through a combustion furnace, converting the organic compounds to CO2 gas. The isotopic ratio of this gas is then measured by an isotope ratio mass spectrometer, providing highly precise measurements of the ¹³C/¹²C ratio. ucdavis.edu This technique is invaluable for accurately determining the isotopic enrichment of this compound and its products in complex environmental or biological samples. ucdavis.eduresearchgate.net

Another emerging technique is multidimensional NMR spectroscopy (e.g., 2D and 3D NMR) . While not a chromatographic method, it is a powerful hyphenated technique for analyzing isotopic labeling data. numberanalytics.com It can provide detailed structural and dynamic information about molecules, complementing the data obtained from mass spectrometry. numberanalytics.com For doubly labeled compounds like this compound, Deuterium (B1214612) NMR (D-NMR) can be a useful tool for determining ¹³C enrichment. sigmaaldrich.com

The table below highlights key features of these advanced techniques:

| Technique | Principle | Information Obtained | Applications for this compound |

| GC-C-IRMS | GC separation followed by combustion and IRMS analysis of the resulting CO2. ucdavis.edu | High-precision ¹³C/¹²C isotope ratios. ucdavis.edu | Accurate quantification of ¹³C enrichment in the parent compound and its transformation products. |